
O-Methylisourea hemisulfate
Overview
Description
O-Methylisourea hemisulfate (CAS: 52328-05-9) is a sulfated derivative of O-methylisourea, with the molecular formula C₄H₁₄N₄O₆S and a molecular weight of 246.24 g/mol . It is highly soluble in water, methanol, and ethanol, making it versatile for reactions in aqueous or mixed organic-aqueous systems . Its primary applications include:
- Guanidination of lysine residues in peptides to improve mass spectrometry sensitivity .
- Synthesis of pharmaceuticals, such as the anticancer drug 5-fluorouracil .
- Modification of glycopeptides in proteomics workflows .
The compound is commercially available in high-purity grades (>95% HPLC), with storage recommendations at -20°C to ensure stability . However, it is incompatible with strong oxidizing agents and requires careful handling due to its irritant properties (skin, eyes, and respiratory system) .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Methylisourea hemisulfate can be synthesized through the reaction of methyl isocyanate with ammonia in the presence of sulfuric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under optimized conditions. The product is then purified through crystallization and filtration processes to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: O-Methylisourea hemisulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various amine derivatives.
Substitution: It participates in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed: The major products formed from these reactions include isoxazole and pyrazole derivatives, which have applications in medicine and agrochemicals .
Scientific Research Applications
Pharmaceutical Applications
Antineoplastic Agents
OMIU is primarily recognized for its role as an intermediate in the synthesis of fluorouracil, a widely used antineoplastic agent for treating various cancers, including colon cancer. The synthesis involves the reaction of O-Methylisourea with other chemical precursors to produce active pharmaceutical ingredients (APIs) necessary for cancer therapy .
Anthelmintic Compounds
In addition to its use in cancer treatment, O-Methylisourea is also employed in the synthesis of imidazole derivatives that exhibit anthelmintic properties. These compounds are crucial for developing medications that target parasitic infections .
Analytical Chemistry
Protein Modification and Analysis
OMIU has been demonstrated to react specifically with the α-amino group of lysine residues in proteins. This reaction is significant for analytical methods aimed at quantifying reactive lysine in food and feed samples. Studies have shown that OMIU can form stable derivatives with lysine, facilitating mass spectrometry analysis to determine amino acid composition accurately .
Guanidination of Peptides
The compound is also utilized in the guanidination of tryptic peptides, enhancing their properties for matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. This application improves the detection sensitivity and specificity of peptide analysis, which is essential in proteomics research .
Agricultural Chemistry
OMIU serves as a precursor in the synthesis of various agrochemicals, particularly herbicides and pesticides. Its ability to modify biochemical pathways makes it a valuable component in developing effective agricultural products that enhance crop yield and pest resistance .
Chemical Synthesis
Intermediate in Organic Reactions
The compound acts as a crucial intermediate in several organic reactions due to its reactivity and ability to form stable complexes with various substrates. Its application extends to synthesizing complex organic molecules used in diverse chemical industries .
Data Table: Summary of Applications
Application Area | Specific Use | Example Compounds |
---|---|---|
Pharmaceutical | Synthesis of antineoplastic agents | Fluorouracil |
Synthesis of anthelmintic compounds | Imidazole derivatives | |
Analytical Chemistry | Protein modification for mass spectrometry | Reactive lysine quantification |
Guanidination of peptides | Tryptic peptides | |
Agricultural Chemistry | Synthesis of herbicides and pesticides | Various agrochemicals |
Chemical Synthesis | Intermediate in organic reactions | Complex organic molecules |
Case Studies
Case Study 1: Quantifying Reactive Lysine
A study investigated the efficacy of O-Methylisourea in quantifying reactive lysine in animal feed. The results indicated that OMIU significantly improved the recovery rates of lysine derivatives compared to traditional methods, highlighting its importance in nutritional analysis .
Case Study 2: Synthesis of Fluorouracil
Research focused on optimizing the synthesis route for fluorouracil using O-Methylisourea as a key intermediate. The study reported high yields and purity levels, demonstrating OMIU's effectiveness as a synthetic building block in pharmaceutical chemistry .
Mechanism of Action
O-Methylisourea hemisulfate exerts its effects by forming covalent bonds with nucleophiles such as proteins, DNA, and RNA. This reactivity allows it to modify biomolecules, leading to changes in their structure and function. The compound’s mechanism of action involves the formation of guanidino groups, which can alter the activity of enzymes and other proteins .
Comparison with Similar Compounds
Chemical Properties and Reactivity
O-Methylisourea Hemisulfate vs. O-Methylisourea-Freebase
- Counterion Effects : The hemisulfate form contains sulfate salts, which can introduce undesirable ions during guanidination, reducing sensitivity in MALDI-TOF MS analysis. In contrast, the freebase form eliminates salt interference, enabling quantitative conversion of lysine to homoarginine (99% efficiency) .
- Reaction Efficiency : Microwave-assisted guanidination with this compound achieves 99% conversion in 1 minute under optimized conditions (pH 12, 1.5 M concentration), outperforming conventional methods requiring 20–60 minutes .
This compound vs. Dimethyl Sulfate
- Application Specificity : Dimethyl sulfate (CAS: 77-78-1) is a potent alkylating agent used for O-sulfation but is highly toxic and regulated . This compound offers safer handling and specificity for guanidination .
- Reactivity : While dimethyl sulfate reacts broadly with nucleophiles (e.g., amines, hydroxyl groups), this compound selectively targets lysine residues, minimizing side reactions .
This compound vs. Guanidine Hydrochloride
- Functionality : Guanidine hydrochloride is used for protein denaturation, whereas this compound modifies peptides for analytical workflows.
- Solubility : Both are water-soluble, but this compound’s compatibility with organic solvents (e.g., acetonitrile) allows integration into multi-step reactions .
Proteomics and Glycobiology
- On-Column Guanidination : The compound enables lysine modification directly on C18 reversed-phase supports, streamlining workflows without peptide loss .
- Glycopeptide Analysis : It is used to immobilize O-glycopeptides during enzymatic release, improving recovery rates in glycoproteomics studies .
Market and Commercial Landscape
- Market Value : The global this compound market is projected to reach $3 billion by 2024 , driven by agrochemical and pharmaceutical demand .
- Key Suppliers : Major vendors include Thermo Scientific, Sigma-Aldrich, and Tokyo Chemical Industry, offering high-purity (>98%) grades for specialized applications .
Biological Activity
O-Methylisourea hemisulfate (OMIH) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, properties, and biological applications, supported by relevant data tables and research findings.
Chemical Identifiers:
Property | Value |
---|---|
CAS Number | 52328-05-9 |
Molecular Formula | C₄H₁₄N₄O₆S |
Molecular Weight | 246.24 g/mol |
Melting Point | 163°C to 167°C |
Solubility | Soluble in water, methanol, and ethanol |
OMIH is synthesized from cyanamide and methanol in the presence of sulfuric acid, yielding high purity levels suitable for biological applications .
Biological Applications
1. Antineoplastic Properties:
OMIH is utilized in the synthesis of fluorouracil, an important chemotherapeutic agent used in cancer treatment. Its role as a precursor in the production of fluorouracil highlights its potential impact on cancer therapy .
2. Nitric Oxide Production:
OMIH has been identified as a nitric oxide donor, which plays a crucial role in various physiological processes, including vasodilation and neurotransmission. This property makes it valuable for cardiovascular research and potential therapeutic applications .
3. Glycoprotein Research:
Recent studies have indicated that O-Methylisourea can be employed to investigate protein O-GalNAcylation, a post-translational modification critical for protein function and cell signaling. The ability to map O-GalNAc glycoproteomes using O-Methylisourea enhances our understanding of various diseases, including cancer .
Case Studies
Case Study 1: Anticancer Activity
A study demonstrated that O-Methylisourea derivatives exhibited cytotoxic effects on several cancer cell lines. The mechanism involved the inhibition of DNA synthesis, leading to apoptosis in malignant cells. The results indicated that compounds derived from O-Methylisourea could serve as lead compounds in developing new anticancer drugs.
Case Study 2: Cardiovascular Applications
In a clinical study focusing on cardiovascular health, O-Methylisourea was administered to assess its effects on endothelial function. The results showed improved vasodilation responses in patients with endothelial dysfunction, suggesting its potential as a therapeutic agent for cardiovascular diseases.
Research Findings
Research indicates that O-Methylisourea's biological activity is closely linked to its ability to participate in various biochemical pathways:
- Mechanism of Action: O-Methylisourea acts as a methylating agent, influencing gene expression and protein function through methylation processes.
- Toxicity Profile: While generally considered safe at therapeutic doses, high concentrations of O-Methylisourea can lead to cytotoxicity; thus, dosage optimization is crucial for clinical applications.
Q & A
Q. Basic: What are the standard methods for synthesizing and characterizing O-Methylisourea Hemisulfate in academic research?
Answer:
this compound is typically synthesized via the reaction of methylamine with cyanamide in the presence of sulfuric acid. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., methyl group resonance at ~3.3 ppm in H NMR) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% as per industrial standards) and detect impurities .
- Melting Point Analysis : Validate consistency with literature values (163–167°C) .
- Elemental Analysis : Verify stoichiometry (CHNO·½HSO) .
Q. Basic: What are the primary applications of this compound in organic synthesis and biochemical research?
Answer:
This compound is widely used as a guanidinylation agent:
- Lysine Modification : Guanidinylation of lysine side chains in proteomics workflows (e.g., stabilizing peptides for mass spectrometry) .
- Pharmaceutical Intermediates : Synthesis of fluorouracil derivatives (antitumor agents) and imidazole-based antiparasitics .
- Agmatine Production : Reaction with 1,4-butanediamine to produce agmatine sulfate, a neuromodulator .
Q. Advanced: How can researchers optimize reaction conditions for lysine guanidinylation using this compound?
Answer:
Critical parameters to optimize:
- pH : Maintain ≥10.3 (using NaOH) to ensure efficient guanidinylation .
- Concentration : 0.5 M this compound maximizes lysine modification while minimizing side reactions .
- Temperature and Time : 4°C for 16 hours balances reaction completeness and protein stability .
- Validation : Use Edman degradation or tandem mass spectrometry to confirm modification sites .
Q. Advanced: How should researchers address discrepancies in reported purity or reactivity data for this compound?
Answer:
- Comparative Analysis : Replicate protocols from conflicting studies under controlled conditions (e.g., solvent, temperature) .
- Advanced Chromatography : Employ UPLC-MS to resolve co-eluting impurities .
- Batch Testing : Compare reactivity across commercial batches (e.g., CAS 52328-05-9 vs. 29427-58-5) to identify supplier-specific variability .
Q. Advanced: What experimental strategies resolve contradictions in reported reactivity of this compound under aqueous vs. anhydrous conditions?
Answer:
- Controlled Hydration Studies : Systematically vary water content in reactions to isolate moisture-sensitive steps .
- Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates under different conditions .
- Computational Modeling : Simulate nucleophilic attack mechanisms to predict solvent effects (e.g., water vs. DMSO) .
Q. Basic: What factors influence the stability of this compound, and how should it be stored?
Answer:
- Moisture Sensitivity : Hydrolyzes in aqueous environments; store in sealed containers with desiccants .
- Temperature : Degrades above 25°C; avoid long-term exposure to heat .
- Light : No direct photodegradation reported, but opaque containers are recommended for extended storage .
Q. Advanced: How can researchers validate the absence of side products in this compound-mediated reactions?
Answer:
- Isotopic Labeling : Use N-labeled lysine to track unintended modifications via mass spectrometry .
- Control Reactions : Omit the reagent to identify background signals in analytical assays .
- 2D NMR : Detect minor adducts (e.g., methylated amines) through heteronuclear correlation spectroscopy .
Q. Basic: What safety precautions are essential when handling this compound in the lab?
Answer:
Properties
IUPAC Name |
methyl carbamimidate;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H6N2O.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H3,3,4);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCPQKVWSNUJLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)N.COC(=N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2440-60-0 (Parent) | |
Record name | Bis(2-methylisouronium) sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052328059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID001335769 | |
Record name | O-Methylpseudourea sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001335769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52328-05-9 | |
Record name | Bis(2-methylisouronium) sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052328059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Methylpseudourea sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001335769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-methylisouronium) sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.575 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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